2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one
CAS No.: 929973-10-4
Cat. No.: VC7577237
Molecular Formula: C12H13Cl2N3O3
Molecular Weight: 318.15
* For research use only. Not for human or veterinary use.
![2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one - 929973-10-4](/images/structure/VC7577237.png)
Specification
CAS No. | 929973-10-4 |
---|---|
Molecular Formula | C12H13Cl2N3O3 |
Molecular Weight | 318.15 |
IUPAC Name | 2-chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C12H13Cl2N3O3/c13-8-12(18)16-5-3-15(4-6-16)10-2-1-9(14)7-11(10)17(19)20/h1-2,7H,3-6,8H2 |
Standard InChI Key | IKPANAFNJMZRKU-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one (CAS: 929973-10-4) has the molecular formula C₁₂H₁₃Cl₂N₃O₃ and a molecular weight of 318.15 g/mol . Its IUPAC name reflects the arrangement of functional groups: a chloroethanone moiety bonded to a piperazine ring, which is further substituted with a 4-chloro-2-nitrophenyl group.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 929973-10-4 | Chemsrc |
Molecular Formula | C₁₂H₁₃Cl₂N₃O₃ | Chemsrc |
Molecular Weight | 318.15 g/mol | Chemsrc |
SMILES Notation | ClC(=O)C1N(CCN1)C2=C(C=C(C=C2)Cl)N+[O-] | PubChem |
The compound’s structure combines electrophilic (nitro, chloro) and nucleophilic (piperazine) sites, enabling diverse reactivity profiles.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one typically involves a two-step process:
-
Formation of 4-(4-chloro-2-nitrophenyl)piperazine: Achieved via nucleophilic aromatic substitution between 1-chloro-4-nitrobenzene and piperazine under basic conditions.
-
Acylation with chloroacetyl chloride: The piperazine intermediate reacts with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) to yield the target compound .
Reaction Conditions
-
Temperature: 0–5°C during acylation to minimize side reactions.
-
Catalysts: Triethylamine or DMAP to facilitate chloroacetyl chloride activation.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Industrial Production
Scaling this synthesis requires optimizing solvent recovery and waste management due to the use of chlorinated reagents. Continuous-flow reactors may enhance yield by improving temperature control and reaction homogeneity .
Physicochemical Properties
Physical Properties
While experimental data for this compound remains limited, its properties can be inferred from structural analogs:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and piperazine groups.
-
Melting Point: Estimated 120–140°C based on similar piperazine derivatives .
-
Stability: Susceptible to hydrolysis under acidic or alkaline conditions, requiring anhydrous storage.
Chemical Stability
The nitro group confers oxidative stability, while the chloroethanone moiety is prone to nucleophilic substitution. Degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond in aqueous acidic/basic media.
-
Reduction: Nitro-to-amine conversion using catalytic hydrogenation .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The chloroethanone group undergoes substitution with nucleophiles (e.g., amines, thiols), enabling derivatization. For example, reaction with morpholine yields 1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-morpholinoethan-1-one, a potential pharmacophore .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-chloro-1-[4-(4-chloro-2-aminophenyl)piperazin-1-yl]ethan-1-one. This intermediate is valuable for synthesizing arylenediamine-based polymers .
Comparison with Related Piperazine Derivatives
Table 2: Structural and Functional Comparisons
The dual chloro and nitro substituents in the target compound enhance its electrophilicity compared to analogs, broadening its reactivity scope .
Future Research Directions
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Process Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.
-
Computational Modeling: Predict ADMET properties to guide drug development efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume